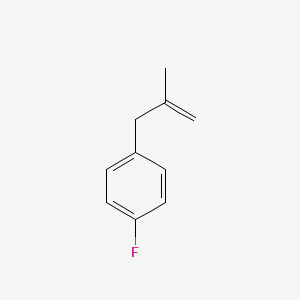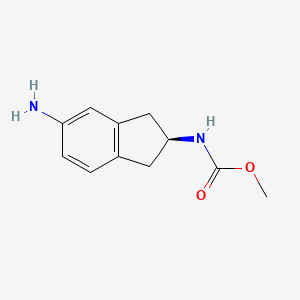
(S)-Methyl 5-amino-2,3-dihydro-1H-inden-2-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis
A novel method for synthesizing urea derivatives using microwave irradiation offers a more efficient pathway compared to conventional heating, highlighting a potential application in creating compounds with similar structures to (S)-Methyl 5-amino-2,3-dihydro-1H-inden-2-ylcarbamate (Li & Chen, 2008).
Tandem Oxidative Aminocarbonylation-Cyclization
The synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through a tandem oxidative aminocarbonylation-cyclization process demonstrates a novel approach for creating complex molecules, potentially applicable to (S)-Methyl 5-amino-2,3-dihydro-1H-inden-2-ylcarbamate derivatives (Gabriele et al., 2006).
Carbamate Functionalized Compounds
The synthesis of compounds containing carbamate functions, such as the reaction of methyl carbamates with ethyl acetoacetate, could provide insights into the modification and functionalization of (S)-Methyl 5-amino-2,3-dihydro-1H-inden-2-ylcarbamate (Velikorodov et al., 2011).
Bioremediation Potential
Enzymatic Hydrolysis of Carbendazim
The isolation of a carbendazim-hydrolyzing enzyme from Nocardioides sp. strain SG-4G, capable of degrading carbendazim to less harmful compounds, underscores the potential of utilizing similar enzymatic pathways for the bioremediation of compounds related to (S)-Methyl 5-amino-2,3-dihydro-1H-inden-2-ylcarbamate (Pandey et al., 2010).
Advanced Materials Development
Spiro Compounds with Carbamate Groups
The synthesis of new spiro compounds containing a carbamate group offers a glimpse into the development of advanced materials or pharmaceuticals, possibly paving the way for novel applications of (S)-Methyl 5-amino-2,3-dihydro-1H-inden-2-ylcarbamate derivatives (Velikorodov et al., 2010).
Propiedades
IUPAC Name |
methyl N-[(2S)-5-amino-2,3-dihydro-1H-inden-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-11(14)13-10-5-7-2-3-9(12)4-8(7)6-10/h2-4,10H,5-6,12H2,1H3,(H,13,14)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQRQQGVLMVAKQ-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1CC2=C(C1)C=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N[C@H]1CC2=C(C1)C=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 5-amino-2,3-dihydro-1H-inden-2-ylcarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

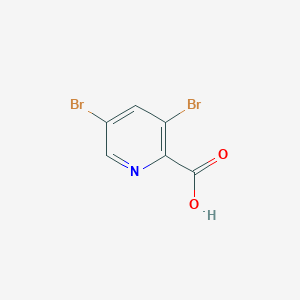
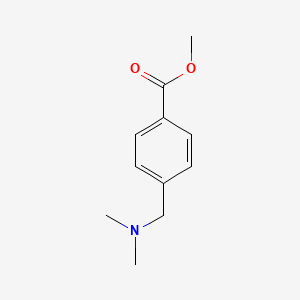


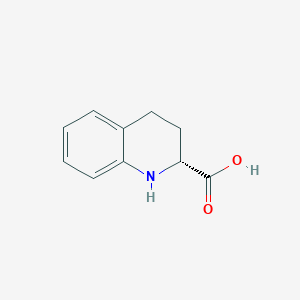
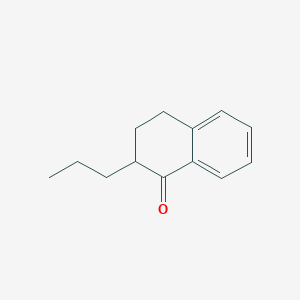
![1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1313603.png)
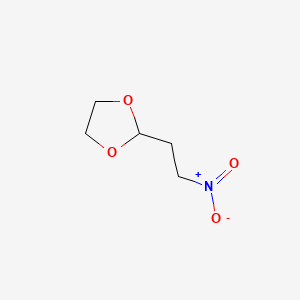
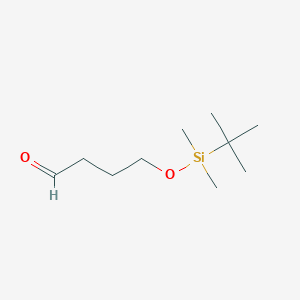
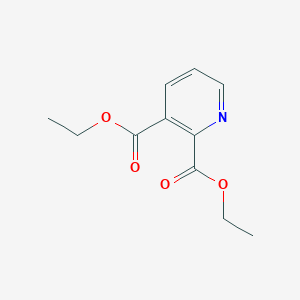
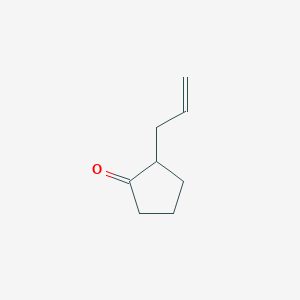
![Spiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B1313615.png)
![6'-Chloro-[2,3']bipyridinyl](/img/structure/B1313617.png)
